![molecular formula C9H8F3N3O B7810910 2-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810910.png)
2-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
2-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with an ethyl group at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-ethyl-4-(trifluoromethyl)pyridine with hydrazine derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridines with various functional groups.
Scientific Research Applications
2-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
4-(trifluoromethyl)pyridine: Lacks the ethyl group but shares the trifluoromethyl substitution.
2-ethylpyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group but shares the pyrazolo[3,4-b]pyridine core.
Uniqueness
2-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c1-2-15-4-5-6(9(10,11)12)3-7(16)13-8(5)14-15/h3-4H,2H2,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELJLHFOZBWZNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N=C2N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C2C(=CC(=O)N=C2N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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